

Application of SARS-CoV-2-IN-25 Disodium in Pseudovirus Neutralization Assays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SARS-CoV-2-IN-25 disodium

Cat. No.: B15582412

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For Researchers, Scientists, and Drug Development Professionals

Introduction

SARS-CoV-2-IN-25 disodium is a potent, broad-spectrum antiviral compound that has demonstrated significant efficacy in inhibiting the entry of SARS-CoV-2 and other enveloped viruses. This molecule belongs to a class of compounds known as "molecular tweezers," which act by disrupting the integrity of viral envelopes.[1][2][3][4] Specifically, **SARS-CoV-2-IN-25 disodium**, also referred to as Compound CP026, is a derivative of the molecular tweezer CLR01, engineered with aliphatic ester arms that function as lipid anchors to enhance its membrane-targeting capabilities.[1] Its mechanism of action involves forming inclusion complexes with lipid head groups within the viral membrane, which alters lipid orientation and increases surface tension, ultimately leading to the disruption of the viral envelope.[1][3][5] This unique mode of action makes it a valuable tool for in vitro studies, particularly in pseudovirus neutralization assays, to evaluate its potential as an antiviral therapeutic.

Pseudovirus neutralization assays are a crucial tool in virology research, providing a safer and more scalable alternative to working with live, infectious viruses.[6] These assays utilize engineered viral particles, typically based on lentiviral or vesicular stomatitis virus (VSV) backbones, that express the spike protein of the target virus (in this case, SARS-CoV-2) but are incapable of replication.[6] The pseudoviruses carry a reporter gene, such as luciferase or green fluorescent protein (GFP), which allows for the quantification of viral entry into

susceptible host cells.^[7] By measuring the reduction in reporter gene expression in the presence of an inhibitor, the neutralizing activity of the compound can be determined.

This document provides detailed application notes and protocols for the use of **SARS-CoV-2-IN-25 disodium** in SARS-CoV-2 pseudovirus neutralization assays.

Data Presentation

The antiviral activity and cytotoxicity of **SARS-CoV-2-IN-25 disodium** have been quantified to determine its therapeutic potential. The following tables summarize the key efficacy and safety parameters.

Table 1: In Vitro Efficacy of **SARS-CoV-2-IN-25 Disodium** against Various Enveloped Viruses

Virus Target	Assay Type	IC50 (μM)	Cell Line
SARS-CoV-2 Spike Pseudoparticles	Pseudovirus Neutralization	1.6	Caco-2
SARS-CoV-2 (live virus)	Viral Inhibition Assay	1.8	Caco-2
Influenza A Virus (IAV)	Viral Inhibition Assay	11.6	Not Specified
Measles Virus (MeV)	Viral Inhibition Assay	1.9	Not Specified
Human Immunodeficiency Virus 1 (HIV-1)	Viral Inhibition Assay	1.5	Not Specified

Data sourced from MedchemExpress.^[8]

Table 2: Cytotoxicity and Liposome Inhibition Profile of **SARS-CoV-2-IN-25 Disodium**

Parameter	Assay	EC50 / CC50 (μM)	Cell Line / System
Cytotoxicity (CC50)	Cell Viability Assay	117.9	Caco-2
Liposome Inhibition (EC50)	Liposome Disruption Assay	2.6	Liposomes

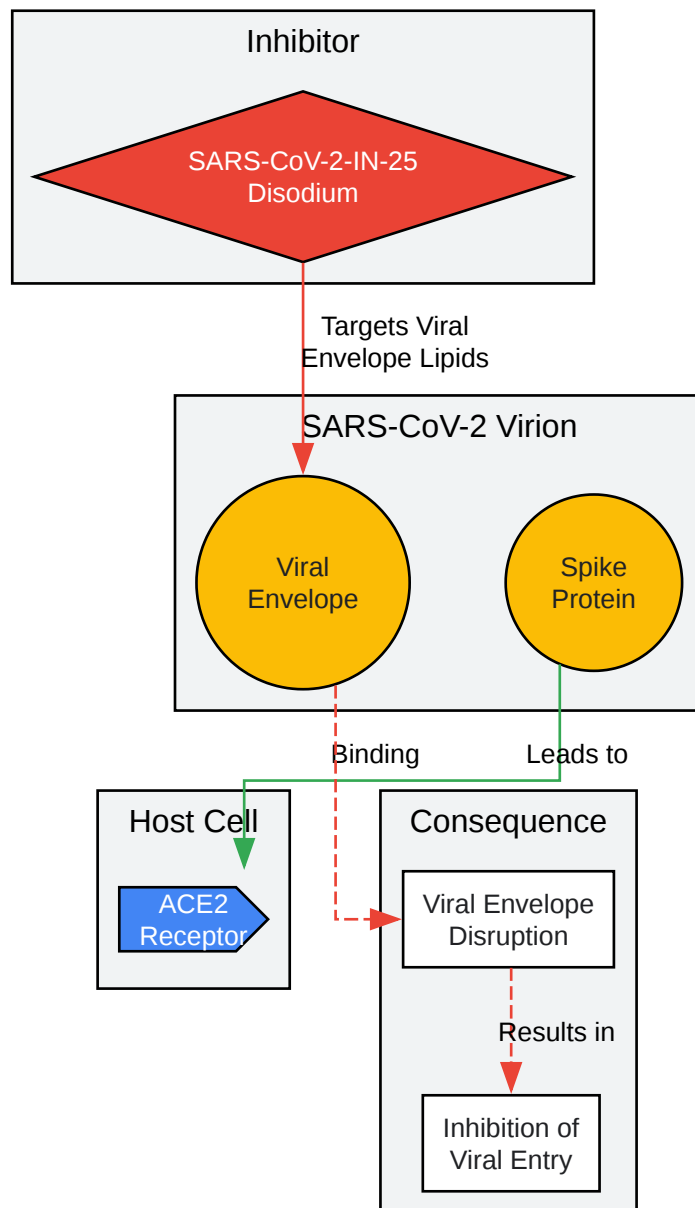
Data sourced from MedchemExpress.[8]

Mandatory Visualizations

Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed mechanism of action of **SARS-CoV-2-IN-25 disodium** in disrupting the viral envelope and inhibiting viral entry.

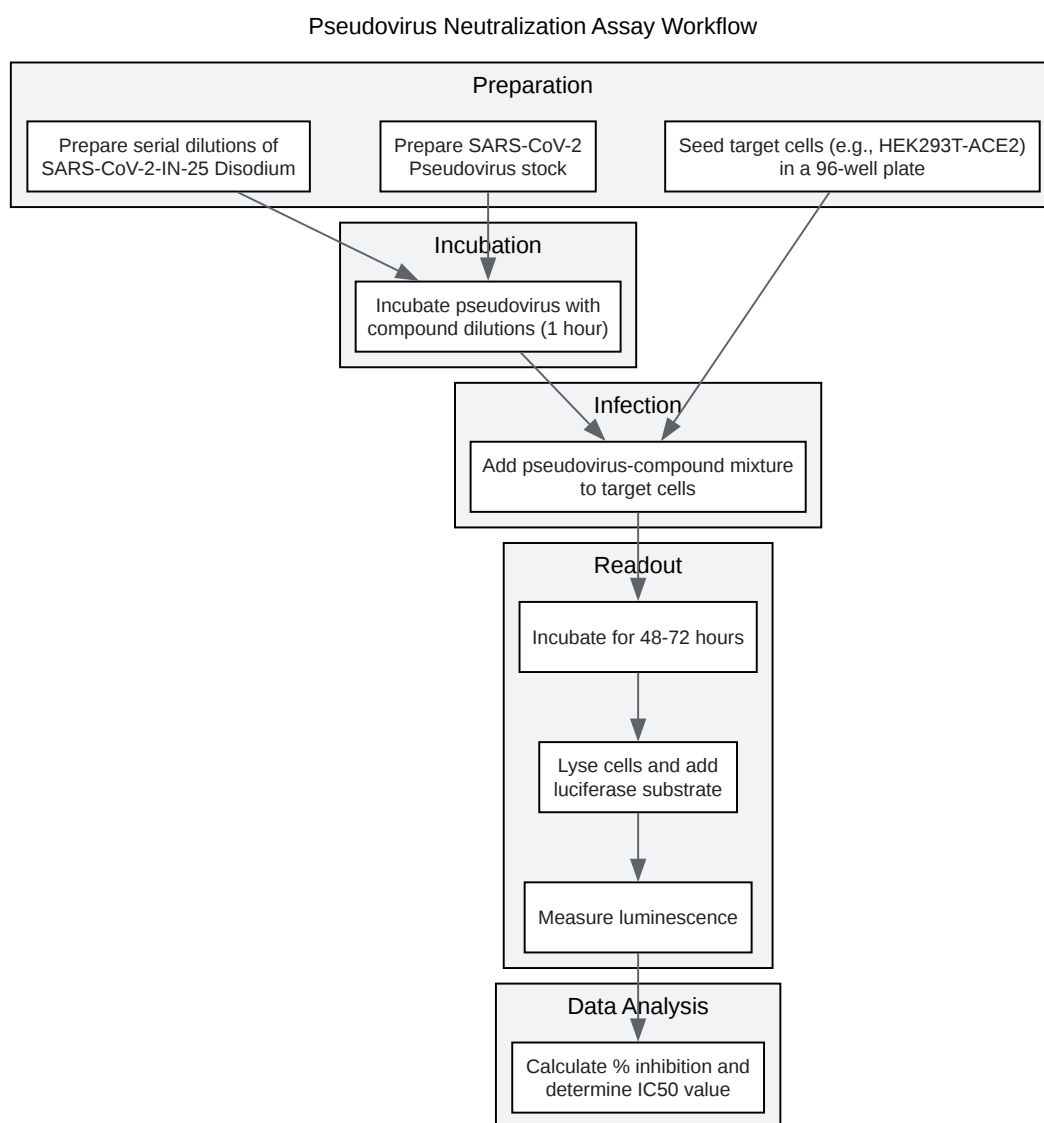
Mechanism of Action of SARS-CoV-2-IN-25 Disodium

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Caption: Mechanism of **SARS-CoV-2-IN-25 disodium** viral inhibition.

Experimental Workflow

The following diagram outlines the key steps in a pseudovirus neutralization assay to evaluate the efficacy of **SARS-CoV-2-IN-25 disodium**.



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Caption: Workflow for pseudovirus neutralization assay.

Experimental Protocols

SARS-CoV-2 Pseudovirus Production (Lentiviral System)

This protocol describes the generation of lentiviral particles pseudotyped with the SARS-CoV-2 spike protein.

Materials:

- HEK293T cells
- Lentiviral backbone plasmid encoding a reporter gene (e.g., luciferase)
- Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
- Expression plasmid for SARS-CoV-2 Spike protein
- Transfection reagent (e.g., Lipofectamine 3000, PEI)
- DMEM with 10% FBS and 1% Penicillin-Streptomycin
- Opti-MEM
- 0.45 µm filters

Protocol:

- Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.
- Transfection:
 - Prepare the plasmid mix in an appropriate volume of Opti-MEM: Combine the lentiviral backbone, packaging, and spike expression plasmids.

- Prepare the transfection reagent in a separate tube of Opti-MEM according to the manufacturer's instructions.
- Combine the plasmid mix and the transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes.
- Add the transfection complex dropwise to the HEK293T cells.
- Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator.
- Harvesting Pseudovirus:
 - After 48 hours post-transfection, collect the cell culture supernatant containing the pseudovirus particles.
 - Centrifuge the supernatant at 3000 x g for 10 minutes to pellet cell debris.
 - Filter the clarified supernatant through a 0.45 µm filter.
- Storage: Aliquot the pseudovirus and store at -80°C.

Pseudovirus Neutralization Assay

This protocol details the steps to assess the inhibitory activity of **SARS-CoV-2-IN-25 disodium**.

Materials:

- **SARS-CoV-2-IN-25 disodium**
- SARS-CoV-2 pseudovirus (titered)
- HEK293T-ACE2 cells (or other susceptible cell line)
- DMEM with 10% FBS and 1% Penicillin-Streptomycin
- 96-well white, clear-bottom tissue culture plates
- Luciferase assay reagent

- Luminometer

Protocol:

- Cell Seeding: Seed HEK293T-ACE2 cells in a white, clear-bottom 96-well plate at a density of 1×10^4 to 2×10^4 cells per well in 100 μ L of culture medium. Incubate overnight at 37°C.
- Compound Dilution:
 - Prepare a stock solution of **SARS-CoV-2-IN-25 disodium** in an appropriate solvent (e.g., DMSO or water).
 - Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations for the assay.
- Neutralization Reaction:
 - In a separate 96-well plate, mix equal volumes of the diluted compound and a predetermined titer of pseudovirus.
 - Include control wells:
 - Virus Control: Pseudovirus + medium (no compound)
 - Cell Control: Medium only (no virus, no compound)
 - Incubate the plate at 37°C for 1 hour.
- Infection:
 - Carefully remove the medium from the seeded HEK293T-ACE2 cells.
 - Add 100 μ L of the pseudovirus-compound mixture to the corresponding wells.
- Incubation: Incubate the plate at 37°C for 48-72 hours.
- Luminescence Reading:

- Allow the plate to equilibrate to room temperature.
- Add luciferase assay reagent to each well according to the manufacturer's instructions.
- Measure the luminescence using a plate luminometer.
- Data Analysis:
 - Subtract the average background luminescence (cell control) from all wells.
 - Calculate the percentage of neutralization for each compound concentration relative to the virus control (100% infection).
 - Plot the percentage of neutralization against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.

Conclusion

SARS-CoV-2-IN-25 disodium is a valuable research tool for investigating broad-spectrum antiviral strategies against enveloped viruses. Its unique mechanism of disrupting the viral envelope provides a novel approach to inhibiting viral entry. The provided protocols for pseudovirus production and neutralization assays offer a robust framework for researchers to evaluate the in vitro efficacy of this and other potential antiviral compounds in a safe and controlled laboratory setting. The quantitative data presented herein underscores the potent and selective antiviral activity of **SARS-CoV-2-IN-25 disodium**, making it a compelling candidate for further investigation in the development of anti-SARS-CoV-2 therapeutics.

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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]

- 3. Supramolecular Mechanism of Viral Envelope Disruption by Molecular Tweezers [escholarship.org]
- 4. Molecular tweezers – a new class of potent broad-spectrum antivirals against enveloped viruses - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC06737K [pubs.rsc.org]
- 5. The Molecular Tweezer CLR01 Inhibits Antibody-Resistant Cell-to-Cell Spread of Human Cytomegalovirus | MDPI [mdpi.com]
- 6. Evaluation of a Pseudovirus Neutralization Assay for SARS-CoV-2 and Correlation with Live Virus-Based Micro Neutralization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SARS-CoV-2 Neutralization Assay System using Pseudo-lentivirus | Armimi | The Indonesian Biomedical Journal [inabj.org]
- 8. medchemexpress.com [medchemexpress.com]
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